Methyl 4-(2,2-dimethylpropanoyloxy)benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 4-(2,2-dimethylpropanoyloxy)benzoate: is an organic compound with the molecular formula C13H16O4. It is a derivative of benzoic acid, where the hydrogen atom of the carboxyl group is replaced by a 4-(2,2-dimethyl-1-oxopropoxy) group, and the carboxyl group is esterified with a methyl group. This compound is known for its applications in various fields, including chemistry, biology, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of benzoic acid, 4-(2,2-dimethyl-1-oxopropoxy)-, methyl ester typically involves the esterification of benzoic acid derivatives with appropriate alcohols under acidic conditions. One common method involves the reaction of 4-hydroxybenzoic acid with 2,2-dimethyl-1-oxopropyl chloride in the presence of a base, followed by esterification with methanol.
Industrial Production Methods: Industrial production of this compound often employs similar synthetic routes but on a larger scale. The reactions are carried out in large reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity. Catalysts and solvents are used to optimize the reaction conditions and improve efficiency.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: Methyl 4-(2,2-dimethylpropanoyloxy)benzoate can undergo oxidation reactions, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol group.
Substitution: The compound can participate in nucleophilic substitution reactions, where the ester group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like hydroxide ions (OH-) and amines (NH2-) are employed under basic or acidic conditions.
Major Products:
Oxidation: Formation of carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of substituted benzoic acid derivatives.
Scientific Research Applications
Chemistry:
- Used as a precursor in the synthesis of more complex organic molecules.
- Employed in the study of esterification and hydrolysis reactions.
Biology:
- Investigated for its potential biological activity, including antimicrobial and antifungal properties.
Medicine:
- Explored for its potential use in drug development, particularly as a prodrug that can be metabolized into active pharmaceutical ingredients.
Industry:
- Utilized in the production of polymers and resins.
- Used as an intermediate in the manufacture of fragrances and flavoring agents.
Mechanism of Action
The mechanism of action of benzoic acid, 4-(2,2-dimethyl-1-oxopropoxy)-, methyl ester involves its interaction with specific molecular targets and pathways. The ester group can be hydrolyzed by esterases in biological systems, releasing the active benzoic acid derivative. This compound can then interact with cellular components, leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Benzoic acid, methyl ester: A simpler ester derivative of benzoic acid.
Benzoic acid, 4-hydroxy-, methyl ester: Another ester derivative with a hydroxyl group at the para position.
Comparison:
- Compared to simpler esters like benzoic acid, methyl ester, this compound exhibits different reactivity and potential biological activity.
- The additional functional groups in benzoic acid, 4-(2,2-dimethyl-1-oxopropoxy)-, methyl ester provide opportunities for further chemical modifications and applications.
Methyl 4-(2,2-dimethylpropanoyloxy)benzoate: is unique due to the presence of the 4-(2,2-dimethyl-1-oxopropoxy) group, which imparts distinct chemical and physical properties.
This detailed article provides a comprehensive overview of benzoic acid, 4-(2,2-dimethyl-1-oxopropoxy)-, methyl ester, covering its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds
Properties
Molecular Formula |
C13H16O4 |
---|---|
Molecular Weight |
236.26 g/mol |
IUPAC Name |
methyl 4-(2,2-dimethylpropanoyloxy)benzoate |
InChI |
InChI=1S/C13H16O4/c1-13(2,3)12(15)17-10-7-5-9(6-8-10)11(14)16-4/h5-8H,1-4H3 |
InChI Key |
IDMLDXZUAAEQPI-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C(=O)OC1=CC=C(C=C1)C(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.